Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves several key steps, including intramolecular cyclization reactions and the strategic use of protecting groups to control reactivity. For instance, Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the versatility of synthesis approaches for such compounds (Bakonyi et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been conducted using techniques like single crystal X-ray diffraction. These analyses reveal the complex three-dimensional arrangements of atoms within these molecules, providing insights into their potential reactivity and interactions with other molecules (Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate are characterized by the molecule's reactivity towards various reagents and conditions. These reactions often exploit the molecule's bicyclic structure to perform transformations that are difficult to achieve with other types of compounds. For example, Meyers et al. (2009) describe scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, demonstrating the synthetic utility of such structures (Meyers et al., 2009).
Scientific Research Applications
A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, highlighting its controlled stereoselectivity, was demonstrated in a study by Wang Gan et al. (2013) (Wang Gan et al., 2013).
William Maton et al. (2010) presented a scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, using commercially available chiral starting materials (William Maton et al., 2010).
The novel synthetic compound tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, with a unique bicyclo[2.2.2]octane structure, was synthesized and studied by T. Moriguchi et al. (2014) (T. Moriguchi et al., 2014).
Bakonyi et al. (2013) developed a method for synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, enabling the production of either pure cis or trans acid with simple adjustments (Bakonyi et al., 2013).
M. J. Meyers et al. (2009) presented efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a novel compound with potential for further selective derivation on azetidine and cyclobutane rings (M. J. Meyers et al., 2009).
A method for synthesizing biologically active heterocyclic compounds using tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and N,N-dimethylformamide dimethyl acetal was demonstrated by A. I. Moskalenko et al. (2012) (A. I. Moskalenko et al., 2012).
properties
IUPAC Name |
tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-7(5-10)12-6/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZIGGBPLGAPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435605 | |
Record name | tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
CAS RN |
114214-49-2 | |
Record name | tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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